P-Toluenesulfonic acid

Catalog No.
S8054217
CAS No.
25231-46-3
M.F
C7H8O3S
C7H7SO3H
C7H8O3S
CH3C6H4SO3H
M. Wt
172.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
P-Toluenesulfonic acid

CAS Number

25231-46-3

Product Name

P-Toluenesulfonic acid

IUPAC Name

4-methylbenzenesulfonic acid

Molecular Formula

C7H8O3S
C7H7SO3H
C7H8O3S
CH3C6H4SO3H

Molecular Weight

172.20 g/mol

InChI

InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)

InChI Key

JOXIMZWYDAKGHI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O

Solubility

ABOUT 67 G/100 ML WATER; SOL IN ALCOHOL, ETHER
VERY SOL IN WATER /SODIUM SALT/
Solubility in water, g/100ml at 25 °C: 67 (freely soluble)

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O

Description

Toluene sulfonic acid, liquid, with more than 5% free sulfuric acid appears as colorless to black solid. Odorless or nearly odorless. (USCG, 1999)
Toluene-4-sulfonic acid is an arenesulfonic acid that is benzenesulfonic acid in which the hydrogen at position 4 is replaced by a methyl group. It is a member of toluenes and an arenesulfonic acid. It is a conjugate acid of a toluene-4-sulfonate.

Strong and Versatile Catalyst:

  • P-TSA is a strong Brønsted–Lowry acid, making it effective in activating various functional groups in organic molecules. This activation allows for efficient transformations and synthesis of complex structures.

Green Chemistry Benefits:

  • Compared to traditional metal catalysts, P-TSA is considered a greener alternative. It's a non-toxic, commercially available, and inexpensive solid acid. Additionally, P-TSA often allows for reactions under milder conditions, reducing energy consumption.

Efficiency and Selectivity:

  • P-TSA promotes reactions with high atom and pot economy, meaning minimal waste is produced. Furthermore, P-TSA reactions often exhibit excellent selectivity, leading to the desired products in high yields [].

Diverse Reaction Types:

  • P-TSA's versatility allows it to be used in a wide range of organic reactions. Some common examples include esterification, alkylation, condensation, cyclization, and isomerization [, ].

Sustainable Catalyst Design:

  • The development of new synthetic methodologies using P-TSA is an active area of research. This focus makes P-TSA a valuable tool for designing more sustainable and environmentally friendly organic synthesis processes [].

p-Toluenesulfonic acid is an organic compound with the formula C7H8O3S\text{C}_7\text{H}_8\text{O}_3\text{S}. It appears as a white, hygroscopic solid and is highly soluble in water and polar organic solvents. The compound is known for its strong acidic properties, being approximately one million times stronger than benzoic acid, making it a significant reagent in organic synthesis. Commonly referred to as tosyl acid, it is often encountered in its monohydrate form, which contains one molecule of water per molecule of the acid .

, primarily acting as a catalyst. Notable reactions include:

  • Esterification: It catalyzes the formation of esters from alcohols and acids.
  • Dehydration: It facilitates the removal of water from alcohols to form alkenes.
  • Transesterification: It promotes the exchange of alkoxy groups between esters.
  • Tosylation: Alcohols can be converted to tosylates, which are useful intermediates in nucleophilic substitution reactions .

The general hydrolysis reaction of p-toluenesulfonic acid can be represented as:
C7H8O3S+H2OC6H5CH3+H2SO4\text{C}_7\text{H}_8\text{O}_3\text{S}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_5\text{CH}_3+\text{H}_2\text{SO}_4

p-Toluenesulfonic acid is synthesized through the sulfonation of toluene using concentrated sulfuric acid or sulfur trioxide. The process typically involves:

  • Sulfonation Reaction: Toluene reacts with sulfur trioxide or concentrated sulfuric acid to form p-toluenesulfonic acid.
  • Isolation: The product can be isolated by precipitation as its sodium salt when mixed with sodium chloride solution or through recrystallization methods .
  • Purification: Azeotropic distillation may be employed to remove impurities such as sulfuric acid and benzenesulfonic acid .

p-Toluenesulfonic acid has diverse applications across various fields:

  • Organic Synthesis: It serves as a catalyst in esterification and polymerization reactions.
  • Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
  • Chemical Industry: Acts as a reagent in the production of surfactants and dyes.
  • Laboratory Use: Employed for tosylation reactions, which convert alcohols into more reactive tosylates for further transformations .

Studies on p-toluenesulfonic acid interactions reveal its role as a catalyst in various chemical processes. For instance, it has been shown to facilitate the coupling reaction between formaldehyde and methyl formate, yielding methyl glycolate and methyl methoxy acetate efficiently . Additionally, its ability to act as a strong proton donor allows it to enhance reaction rates in numerous organic transformations.

Several compounds share structural similarities with p-toluenesulfonic acid, particularly other aryl sulfonic acids. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaStrength (relative)Unique Features
p-Toluenesulfonic AcidC₇H₈O₃SStrongSolid state; used widely as a catalyst
Benzenesulfonic AcidC₆H₅O₃SModerateLiquid state; less soluble than tosyl acid
Methanesulfonic AcidCH₃O₃SStrongHighly soluble; used in electrochemical applications
4-Methylbenzenesulfonic AcidC₇H₈O₃SStrongSimilar structure; used in similar applications

p-Toluenesulfonic acid stands out due to its solid state at room temperature and its ability to be easily handled and measured compared to other sulfonic acids that are often liquids or less stable solids .

Physical Description

Toluene sulfonic acid, liquid, with more than 5% free sulfuric acid appears as colorless to black solid. Odorless or nearly odorless. (USCG, 1999)
Dry Powder; Pellets or Large Crystals, Liquid; Liquid
Colorless hygroscopic solid; [ICSC] Colorless to black solid with no or little odor; [CHRIS] Off-white crystals; [Integra MSDS]
COLOURLESS HYGROSCOPIC FLAKES.

Color/Form

MONOCLINIC LEAFLETS OR PRISMS

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

172.01941529 g/mol

Monoisotopic Mass

172.01941529 g/mol

Boiling Point

140 °C @ 20 MM HG
Boiling point = 38 °C

Flash Point

363 °F (184 °C) (CLOSED CUP)
184 °C c.c.

Heavy Atom Count

11

Density

1.45 at 77 °F (USCG, 1999) - Denser than water; will sink
Relative density (water = 1): 1.24

Melting Point

221 °F (USCG, 1999)
106-107 °C
106-107 °C /ANHYDROUS/
MELTING POINT: 38 °C /METASTABLE FORM/
Melting point = 106 °C /monohydrate/; 93 °C /trihydrate/
104.50 °C. @ 760.00 mm Hg

UNII

QGV5ZG5741

Related CAS

13438-45-4 (zinc salt)
1470-83-3 (lithium salt)
16106-44-8 (potassium salt)
16836-95-6 (silver(+1) salt)
36747-44-1 (calcium salt)
4124-42-9 (ammonium salt)
51650-46-5 (magnesium salt)
6192-52-5 (monohydrate)
657-84-1 (hydrochloride salt)
7144-37-8 (copper(2+) salt)

Therapeutic Uses

EXPTL USE: IT WAS EFFECTIVE AGAINST CHRONIC MYELOGENOUS LEUKEMIA IN HUMANS AND HAD LITTLE TOXIC EFFECTS ON BONE MARROW.

Vapor Pressure

0.0000027 [mmHg]

Absorption Distribution and Excretion

PROBABLY EXCRETED AS P-TOLUENESULFONIC ACID. /FROM TABLE/
FOLLOWING ORAL OR IP ADMIN, P-TOLUENESULFONATE WAS EVENLY DISTRIBUTED IN TISSUES, EXCEPT IN BRAIN & FAT TISSUES.

Metabolism Metabolites

YIELDS 3-METHYLCATECHOL IN PSEUDOMONAS: FOCHT, DD & WILLIAMS, FD, CAN J MICROBIOL, 16, 309 (1970); YIELDS 4-METHYLCATECHOL IN PSEUDOMONAS: CAIN, RB & FARR, DR, BIOCHEM J. 106, 859 (1968). /FROM TABLE/

Associated Chemicals

p-Toluenesulfonic acid hydrate;6192-52-5

Wikipedia

P-Toluenesulfonic_acid
Syringomycin_E

Use Classification

Hazard Classes and Categories -> Corrosives
Cosmetics -> Hydrotrope; Surfactant

Methods of Manufacturing

PREPARED BY SULFONATION OF TOLUENE WITH 96-100% SULFURIC ACID; WHEN CARRIED OUT AT 75 °C COMPOSITION OF REACTION PRODUCT IS 75% PARA-, 19% ORTHO- AND 6% META-TOLUENESULFONIC ACID.
CONVENIENT LAB PREPN. SEPARATION OF TOLUENE FROM PETROLEUM FRACTIONS CAN BE ACCOMPLISHED BY SULFONATION WITH SULFURIC ACID @ 60 °C.
BY ACTION OF CHLOROSULFONIC ACID ON TOLUENE AT A LOW TEMPERATURE.

General Manufacturing Information

Wholesale and Retail Trade
Primary Metal Manufacturing
Construction
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Furniture and Related Product Manufacturing
Textiles, apparel, and leather manufacturing
Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
Benzenesulfonic acid, 4-methyl-: ACTIVE
Purification is possible by crystallization from 66% sulfuric acid or via the barium salt.

Stability Shelf Life

Normally stable; unstable at high temperature and pressure.

Dates

Modify: 2023-11-23
Tsukiji et al. Ligand-directed tosyl chemistry for protein labeling in vivo Nature Chemical Biology, doi: 10.1038/nchembio.157, published online 29 March 2009 http://www.nature.com/naturechemicalbiology

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